4-Bromobenzenediazonium chloride
Overview
Description
4-Bromobenzenediazonium chloride is an organic compound with the molecular formula C₆H₄BrClN₂. It is a diazonium salt, characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with a bromine atom at the para position. This compound is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzenediazonium chloride is typically synthesized from 4-bromoaniline through a diazotization reaction. The process involves the reaction of 4-bromoaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzenediazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl, halogen, or cyano groups.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine.
Common Reagents and Conditions:
Substitution: Potassium iodide, copper(I) chloride, or copper(I) bromide.
Coupling: Phenol or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride.
Major Products:
Substitution: 4-Iodobromobenzene, 4-Chlorobromobenzene.
Coupling: Azo dyes.
Reduction: 4-Bromoaniline.
Scientific Research Applications
4-Bromobenzenediazonium chloride has diverse applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important for coloring textiles, food, and cosmetics.
Biology: Employed in labeling and detecting biomolecules through diazonium coupling reactions.
Industry: Applied in the production of polymers and advanced materials through diazonium chemistry.
Mechanism of Action
The mechanism of action of 4-bromobenzenediazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols, amines, or halides to form new covalent bonds . This reactivity is harnessed in synthetic chemistry to introduce functional groups into aromatic compounds.
Comparison with Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the bromine substituent.
4-Chlorobenzenediazonium chloride: Contains a chlorine atom instead of bromine.
4-Nitrobenzenediazonium chloride: Contains a nitro group instead of bromine.
Uniqueness: 4-Bromobenzenediazonium chloride is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the diazonium ion in substitution and coupling reactions. The bromine substituent can also participate in additional reactions, such as halogen exchange or metal-catalyzed cross-coupling, providing further synthetic versatility .
Properties
IUPAC Name |
4-bromobenzenediazonium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOZFDRVOFNEQB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)Br.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942402 | |
Record name | 4-Bromobenzene-1-diazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2028-85-5 | |
Record name | Benzenediazonium, 4-bromo-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzene-1-diazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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